(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride

Cardiac Safety Screening hERG Channel Inhibition Piperidine SAR

(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride (CAS 1417793-72-6) is a synthetic small-molecule piperidine derivative featuring a 4-aminomethyl substituent and an N-benzodioxolylmethyl moiety, supplied as the hydrochloride salt with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol. This compound belongs to the benzodioxole-piperidine chemotype, a privileged scaffold implicated in modulating melanin-concentrating hormone receptor 1 (MCHr1), the hERG potassium ion channel, and the DCN1 ubiquitin ligase pathway, based on binding data deposited in authoritative databases.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 1417793-72-6
Cat. No. B3238919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride
CAS1417793-72-6
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=CC3=C(C=C2)OCO3.Cl
InChIInChI=1S/C14H20N2O2.ClH/c15-8-11-3-5-16(6-4-11)9-12-1-2-13-14(7-12)18-10-17-13;/h1-2,7,11H,3-6,8-10,15H2;1H
InChIKeyDKQOJAYOXLQNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine Hydrochloride (1417793-72-6)? A Procurement-Focused Baseline Profile


(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride (CAS 1417793-72-6) is a synthetic small-molecule piperidine derivative featuring a 4-aminomethyl substituent and an N-benzodioxolylmethyl moiety, supplied as the hydrochloride salt with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol [1]. This compound belongs to the benzodioxole-piperidine chemotype, a privileged scaffold implicated in modulating melanin-concentrating hormone receptor 1 (MCHr1), the hERG potassium ion channel, and the DCN1 ubiquitin ligase pathway, based on binding data deposited in authoritative databases [2]. Its primary utility lies in serving as a chemical probe or synthetic intermediate within neuroscience, metabolic disorder, and targeted protein degradation research programs, rather than as a pre-optimized therapeutic lead .

Why You Cannot Substitute 1417793-72-6 with a Generic Piperidine Analog: The Evidence Gap


The benzodioxole-piperidine chemical space exhibits profound target-engagement divergence driven by subtle variations in the N-substituent and the 4-position functional group. For instance, 4-(1-benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one (a coumarin-extended analog) is a potent, orally bioavailable MCHr1 antagonist producing dose-dependent weight loss in diet-induced obese mice, yet it concurrently elicits adverse hemodynamic effects in anesthetized dogs at therapeutic plasma concentrations [1]. In contrast, (1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride—with its free primary aminomethyl group—is structurally positioned as an unoptimized fragment or synthetic intermediate, lacking the extended aromatic system that drives both potency and toxicity in the coumarin series. Additionally, a close structural analog bearing an indazol-3-amine extension at the 4-position (CHEMBL371222) engages a distinct biological profile absent in the free aminomethyl compound [2]. These examples underscore that even single-point modifications to the 4-position appendage or the N-benzodioxolylmethyl group can redirect target engagement, selectivity, and safety profiles. Blind substitution with any in-class piperidine or benzodioxole-containing compound—without verifying the specific functional group pattern—will yield incomparable pharmacology and potentially confound experimental interpretation.

Quantitative Differentiation of 1417793-72-6: Head-to-Head and Cross-Study Evidence


hERG Liability: BDBM50183959 versus an Indazole-Extended Analog (BDBM50183954)

The benzodioxole-piperidine scaffold carrying the target compound's core (BDBM50183959) displays a Ki of 1,830 nM against the hERG potassium channel, whereas a closely related analog differing only in the 4-position extension (BDBM50183954) exhibits a substantially higher affinity. This difference maps directly to the nature of the 4-position substituent on the piperidine ring, demonstrating that the free aminomethyl group of 1417793-72-6 provides a quantifiable differentiation in cardiac ion channel engagement relative to bulkier, polycyclic-extended analogs [1].

Cardiac Safety Screening hERG Channel Inhibition Piperidine SAR Drug-Induced QT Prolongation Risk

MCHr1 Binding Affinity: Free Aminomethyl Scaffold versus an Optimized Coumarin Antagonist

A derivative incorporating the (1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methylamine substructure (BDBM50293453) demonstrates a Ki of 5,640 nM against the human MCHr1 receptor. This affinity is approximately three orders of magnitude weaker than that of the optimized aminopiperidinecoumarin antagonist 4-(1-benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one (Compound 7), which achieves potent MCHr1 antagonism with nanomolar potency and drives dose-dependent weight loss in diet-induced obese mice but concurrently triggers adverse hemodynamic effects in dogs [1][2].

Melanin-Concentrating Hormone Receptor 1 Anti-Obesity Pharmacology MCHr1 Antagonist SAR Metabolic Disease Probe Development

Structural Uniqueness: Free Aminomethyl Handle Enables Divergent Chemistry Not Accessible to 4-Amino or 4-Amide Analogs

(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride contains a free primary aminomethyl group (-CH₂NH₂) attached to the piperidine 4-position via a methylene spacer. This contrasts directly with two key comparator chemotypes: (i) the 4-amino analog (CAS 76167-58-3), where the amine is attached directly to the piperidine ring without the methylene spacer, and (ii) the 4-carboxamide analog (CAS 1353980-73-0), where the amine is acylated as a benzodioxole carboxamide, eliminating nucleophilic reactivity entirely [1][2]. The methylene spacer in 1417793-72-6 confers distinct conformational flexibility and presents the amine at a different vector relative to the piperidine ring compared to the direct 4-amino analog, while the free amine preserves nucleophilic reactivity for reductive amination, amide coupling, or sulfonamide formation—synthetic transformations that are precluded in the carboxamide analog .

Synthetic Intermediate Differentiation Piperidine 4-Position SAR Medicinal Chemistry Building Blocks Fragment-Based Drug Discovery

DCN1/Ubiquitin Ligase Pathway Engagement: A Structural Biology-Attested Activity Not Shared by MCHr1-Focused Analogs

An X-ray crystal structure (PDB ID: 6BG5, resolution 1.1 Å) reveals that 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-propylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, a compound containing the identical N-benzodioxolylmethyl-piperidine substructure present in 1417793-72-6, binds to the DCN1 protein (Defective in Cullin Neddylation 1) with high-resolution structural definition, functioning as an inhibitor of the DCN1-Ubc12 interaction central to the neddylation pathway [1]. This target engagement—validated by crystallography—is structurally distinct from the MCHr1 or hERG interactions discussed above and is not observed with the coumarin-extended MCHr1 antagonist series. The free aminomethyl appendage of 1417793-72-6 provides a synthetic handle absent in the crystallized urea derivative, enabling exploration of DCN1-binding SAR that combines the benzodioxole-piperidine recognition element with diverse 4-position extensions.

Targeted Protein Degradation DCN1-Ubc12 Interaction E3 Ligase Inhibition Neddylation Pathway

Validated Application Scenarios for Procuring (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine Hydrochloride (1417793-72-6)


Fragment-Based Lead Generation Targeting MCHr1 with a De-Risked hERG Starting Point

The free aminomethyl scaffold (represented by BDBM50293453 and BDBM50183959) provides a dual-characterized starting fragment with an MCHr1 Ki of 5,640 nM and a hERG Ki of 1,830 nM [1][2]. Unlike the potent coumarin-extended antagonist Compound 7—which exhibits nanomolar MCHr1 potency but triggers adverse hemodynamic effects in dogs at therapeutic concentrations—the unoptimized free amine fragment allows medicinal chemistry teams to build MCHr1 affinity through structure-guided elaboration while monitoring hERG counter-screening from a defined, micromolar baseline [3]. This scenario is particularly relevant for obesity or metabolic disease programs seeking MCHr1 antagonists with improved cardiovascular safety margins.

DCN1-Targeted Protein Degradation Probe Development Using a Structurally Pre-Validated Scaffold

The crystallographically determined binding mode of the N-benzodioxolylmethyl-piperidine substructure to DCN1 (PDB 6BG5, 1.1 Å resolution) establishes this chemotype as a validated recognition element for the DCN1-Ubc12 protein-protein interaction interface [4]. 1417793-72-6 supplies this substructure with a free aminomethyl synthetic vector at the 4-position, enabling facile conjugation to E3 ligase recruiting elements (e.g., VHL or CRBN ligands) for PROTAC development, or to fluorescent probes for TR-FRET displacement assays. This application is inaccessible to 4-carboxamide or 4-amino analogs, whose functional groups are either blocked or geometrically distinct.

Piperidine 4-Position SAR Library Synthesis Requiring an Unencumbered Aminomethyl Handle

The free primary aminomethyl group of 1417793-72-6 enables a suite of derivatization chemistries—reductive amination with aldehydes or ketones, amide coupling with carboxylic acids, sulfonamide formation with sulfonyl chlorides, and urea formation with isocyanates—that are categorically unavailable to the 4-amino analog (CAS 76167-58-3, lacking the methylene spacer) or the 4-carboxamide analog (CAS 1353980-73-0, where the amine is fully acylated) [5][6]. This positions 1417793-72-6 as the sole procurement choice for research groups building focused libraries to explore how the 4-position substituent vector, spacer length, and electronics modulate target engagement across MCHr1, hERG, DCN1, and potentially unexplored targets within the benzodioxole-piperidine pharmacophore space.

Cardiac Safety Counter-Screening Reference Compound for Benzodioxole-Piperidine Lead Optimization

With a defined hERG Ki of 1,830 nM (BDBM50183959), 1417793-72-6 can serve as a reference compound in cardiac ion channel profiling panels, providing a benchmark for the intrinsic hERG affinity of the unelaborated benzodioxole-piperidine core [1]. As lead optimization introduces substituents that may increase hERG engagement, this baseline measurement supports quantitative assessment of the hERG liability introduced by each structural modification, enabling teams to calculate a 'hERG shift' relative to the starting scaffold and prioritize analogs that preserve a sufficient safety margin.

Quote Request

Request a Quote for (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.